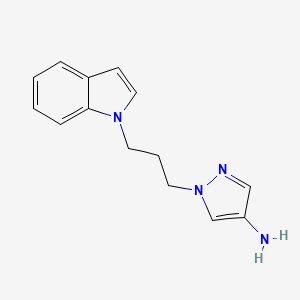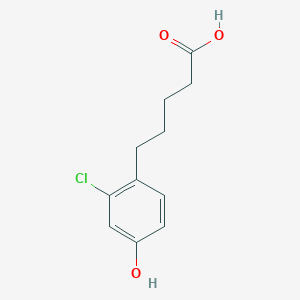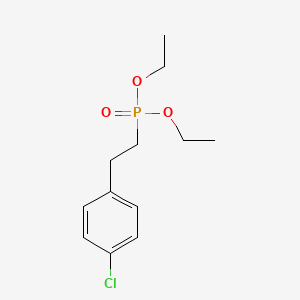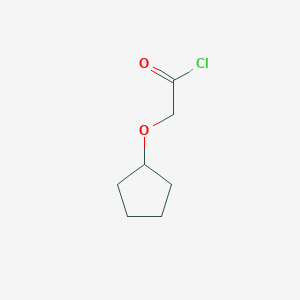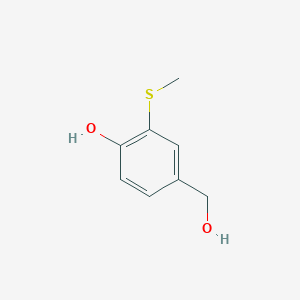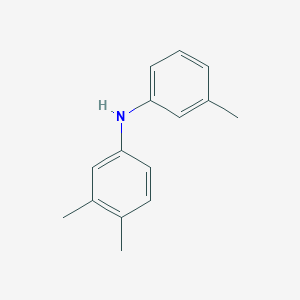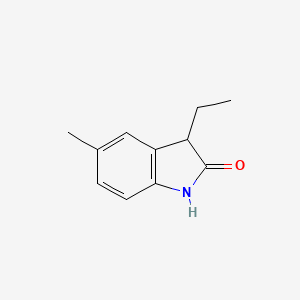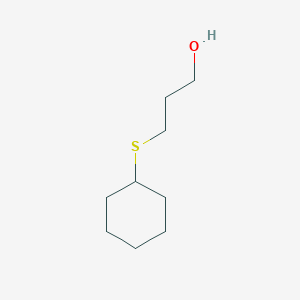![molecular formula C20H27Cl2N3O B8440924 3-(2-aminophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride CAS No. 116870-74-7](/img/structure/B8440924.png)
3-(2-aminophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-aminophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features an isoindolinone core, which is a bicyclic structure containing both a benzene ring and a lactam ring. The presence of amino and diethylaminoethyl groups further enhances its chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Isoindolinone Core: This step involves the cyclization of a suitable precursor to form the isoindolinone structure. Common reagents used in this step include phthalic anhydride and aniline derivatives.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, often using an amine source such as ammonia or an amine derivative.
Attachment of the Diethylaminoethyl Group: This step involves the alkylation of the isoindolinone core with a diethylaminoethyl halide, typically under basic conditions to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3-(2-aminophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in biological systems.
Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-aminophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(2-Aminophenyl)isoindolin-1-one: Lacks the diethylaminoethyl group, resulting in different chemical properties and reactivity.
2-(2-Diethylaminoethyl)isoindolin-1-one: Lacks the amino group, leading to variations in its biological activity and applications.
Uniqueness
3-(2-aminophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride is unique due to the presence of both amino and diethylaminoethyl groups, which confer distinct chemical reactivity and potential for diverse applications. This combination of functional groups makes it a versatile compound for research and industrial purposes.
Properties
CAS No. |
116870-74-7 |
|---|---|
Molecular Formula |
C20H27Cl2N3O |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
3-(2-aminophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride |
InChI |
InChI=1S/C20H25N3O.2ClH/c1-3-22(4-2)13-14-23-19(17-11-7-8-12-18(17)21)15-9-5-6-10-16(15)20(23)24;;/h5-12,19H,3-4,13-14,21H2,1-2H3;2*1H |
InChI Key |
RQTKEWBAYCYJJP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3N.Cl.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,6-Dihydro-2-methyl-4-(2-methylpropyl)-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B8440846.png)
![1-[4-(Hydroxymethyl)phenyl]butan-1-ol](/img/structure/B8440857.png)
